molecular formula C16H15Cl2NOS B162563 DFPM

DFPM

Cat. No.: B162563
M. Wt: 340.3 g/mol
InChI Key: SFXIAQRTVLSMEJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione, also known as DFPM, is the TIR-NLR protein VICTR in Arabidopsis . VICTR is a plant Resistance protein-like Toll/Interleukin1 Receptor (TIR)-Nucleotide Binding (NB)-Leucine-Rich Repeat (LRR) protein . It plays a crucial role in the plant’s immune response and is required for this compound-mediated root growth arrest .

Mode of Action

This compound interacts with its target, VICTR, to activate effector-triggered immune signal transduction in Arabidopsis . This interaction leads to the inhibition of Abscisic Acid (ABA) responses, a key hormone involved in plant stress responses . The compound can control specific steps of various cellular responses .

Biochemical Pathways

This compound affects the biochemical pathways related to ABA signaling and immune signal transduction . It triggers signal transduction via early effector-triggered immunity signaling genes, including EDS1 and PAD4 . The activation of these genes leads to changes in the plant’s immune response and the inhibition of ABA signaling .

Pharmacokinetics

It’s known that this compound can rapidly inhibit aba-mediated gene expression and other cellular responses .

Result of Action

The action of this compound results in significant biological effects. It inhibits ABA responses, leading to changes in plant stress responses . Additionally, this compound causes accession-specific root growth arrest in Arabidopsis Columbia-0 . This indicates that the compound has a significant impact on plant growth and development.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, a light and O2-dependent modification of this compound is necessary to mediate this compound signaling in roots . This suggests that the compound’s action, efficacy, and stability can be affected by environmental conditions such as light and oxygen levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DFPM involves the reaction of 3,4-dichlorophenylfuran with piperidine-1-ylmethanethione. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, followed by the reaction under optimized conditions, and purification of the final product using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

DFPM undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

DFPM has a wide range of scientific research applications, including:

Comparison with Similar Compounds

DFPM is unique in its ability to inhibit ABA responses and induce root growth arrest through specific signaling pathways. Similar compounds include other small molecules that target ABA signaling or effector-triggered immune responses. Some of these compounds include:

This compound stands out due to its specific interaction with the TIR-NLR protein VICTR and its ability to induce root growth arrest in a manner dependent on specific amino acid polymorphisms .

Properties

IUPAC Name

[5-(3,4-dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c17-12-5-4-11(10-13(12)18)14-6-7-15(20-14)16(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXIAQRTVLSMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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